molecular formula C6H12O4 B047011 2,2-diethoxyacetic Acid CAS No. 20461-86-3

2,2-diethoxyacetic Acid

Cat. No. B047011
CAS RN: 20461-86-3
M. Wt: 148.16 g/mol
InChI Key: WFVKIANRKSZMGB-UHFFFAOYSA-N
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Description

2,2-Diethoxyacetic acid (DEAA) is a carboxylic acid derivative that has gained significant attention in recent years due to its potential applications in various scientific fields. DEAA is a white crystalline solid that is soluble in water and commonly used as a reagent in organic synthesis.

Mechanism Of Action

The exact mechanism of 2,2-diethoxyacetic Acid's anticancer activity is not fully understood. However, it has been suggested that 2,2-diethoxyacetic Acid induces apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. 2,2-diethoxyacetic Acid also inhibits the activity of histone deacetylases, which are enzymes that regulate gene expression and play a crucial role in cancer progression.

Biochemical And Physiological Effects

2,2-diethoxyacetic Acid has been shown to affect various biochemical and physiological processes in the body. It has been reported to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. 2,2-diethoxyacetic Acid also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the expression of adhesion molecules, which are involved in the inflammatory response.

Advantages And Limitations For Lab Experiments

2,2-diethoxyacetic Acid has several advantages for laboratory experiments. It is relatively stable and can be easily synthesized in large quantities. It is also soluble in water, making it easy to handle and administer. However, 2,2-diethoxyacetic Acid has some limitations, including its low solubility in organic solvents and its potential toxicity at high concentrations. Therefore, careful dose titration and toxicity testing are necessary for its use in laboratory experiments.

Future Directions

2,2-diethoxyacetic Acid has shown promising results in preclinical studies, and further research is needed to explore its potential clinical applications. One future direction is to investigate the synergistic effects of 2,2-diethoxyacetic Acid with other anticancer agents, such as chemotherapy drugs or natural compounds. Another direction is to develop 2,2-diethoxyacetic Acid derivatives with improved pharmacokinetic properties and selectivity for cancer cells. Furthermore, the mechanism of 2,2-diethoxyacetic Acid's anti-inflammatory and antioxidant effects needs to be further elucidated to explore its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, 2,2-diethoxyacetic Acid is a promising compound for scientific research with potential applications in cancer therapy, inflammation, and oxidative stress-related diseases. Its unique properties, including its anticancer activity and anti-inflammatory and antioxidant effects, make it a valuable tool for studying various biochemical and physiological processes. Further research is needed to explore its potential clinical applications and develop more potent and selective derivatives.

Synthesis Methods

2,2-diethoxyacetic Acid can be synthesized by the reaction of ethyl bromoacetate with sodium ethoxide followed by hydrolysis of the resulting ethyl 2-ethoxyacetate. The product can be purified through recrystallization or column chromatography. This synthesis method is relatively simple and can be easily scaled up for industrial production.

Scientific Research Applications

2,2-diethoxyacetic Acid has been widely used in scientific research due to its unique properties. It has been shown to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells, through the induction of apoptosis. 2,2-diethoxyacetic Acid has also been reported to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for various diseases, such as arthritis and cardiovascular diseases.

properties

CAS RN

20461-86-3

Product Name

2,2-diethoxyacetic Acid

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

2,2-diethoxyacetic acid

InChI

InChI=1S/C6H12O4/c1-3-9-6(5(7)8)10-4-2/h6H,3-4H2,1-2H3,(H,7,8)

InChI Key

WFVKIANRKSZMGB-UHFFFAOYSA-N

SMILES

CCOC(C(=O)O)OCC

Canonical SMILES

CCOC(C(=O)O)OCC

synonyms

2,2-diethoxyacetic acid

Origin of Product

United States

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